N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Description
N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. This compound has been studied extensively for its potential use as a therapeutic agent for various pain-related conditions.
Scientific Research Applications
Organogels as Dermal and Topical Drug Delivery Vehicles
- Application in Drug Delivery Systems : Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored to develop drug depot systems illustrated as a novel dermal and topical drug delivery vehicle for non-steroidal anti-inflammatory drug molecules. This study indicates the potential of oxalamide derivatives in creating effective drug delivery mechanisms, showcasing their importance in pharmaceutical applications (Uzan et al., 2016).
Crystallization Behavior in Polymers
- Effect on Poly(l-Lactide) Crystallization : N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a soluble-type nucleator, significantly promotes the crystallization process of poly(l-lactic acid) (PLLA) when pre-melted and subjected to shear flow. This highlights the utility of oxalamide derivatives in enhancing the material properties of polymers, suggesting their potential in improving polymer processing and application (Shen et al., 2016).
properties
IUPAC Name |
N'-(2-methylpropyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)12-20-18(23)17(22)19-8-9-21-10-11-24-16(13-21)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQAHBUFUMRCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide |
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